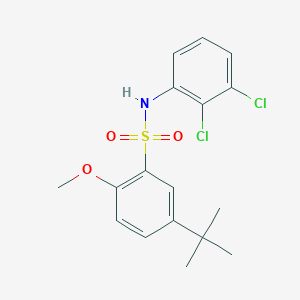
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative commonly used in scientific research. It is known for its ability to inhibit chloride channels and transporters, making it a valuable tool in the study of various physiological processes.
Wirkmechanismus
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide works by inhibiting the function of chloride channels and transporters. It binds to the channels and transporters, preventing chloride ions from passing through. This inhibition can have various effects on physiological processes, depending on the specific channel or transporter being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide depend on the specific channels and transporters being targeted. For example, the inhibition of chloride channels can lead to changes in cell volume, pH, and membrane potential. Inhibition of chloride transporters can affect the transport of other ions, such as sodium and potassium, and can lead to changes in intracellular ion concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to selectively target chloride channels and transporters. This allows researchers to investigate the specific role of these channels and transporters in physiological processes. However, one limitation of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are many future directions for the use of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in scientific research. Some potential areas of investigation include the role of chloride channels and transporters in cancer, the effects of chloride transporters on neuronal excitability, and the development of new therapies for diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide.
Synthesemethoden
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine and 2,3-dichlorophenylamine. Other methods involve the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine followed by the reaction with 2,3-dichlorophenylamine.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is widely used in scientific research, particularly in the study of chloride channels and transporters. It has been used to investigate the role of chloride channels in various physiological processes, including cell volume regulation, acid-base balance, and synaptic transmission. 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide has also been used to study the effects of chloride transporters in diseases such as cystic fibrosis and epilepsy.
Eigenschaften
Produktname |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C17H19Cl2NO3S |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-17(2,3)11-8-9-14(23-4)15(10-11)24(21,22)20-13-7-5-6-12(18)16(13)19/h5-10,20H,1-4H3 |
InChI-Schlüssel |
OICOFAVPTWFKGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)






